An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 4,5α-Epoxy Eplerenone Impurity
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 4,5α-Epoxy Eplerenone Impurity
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The control of impurities is a critical mandate in the development and manufacturing of active pharmaceutical ingredients (APIs). As stipulated by international regulatory bodies, any impurity present at a level of 0.10% or greater must be identified, characterized, and quantified to ensure the safety and efficacy of the final drug product[1]. This guide provides a comprehensive technical overview of 4,5α-Epoxy Eplerenone, a significant process-related impurity encountered during the synthesis of Eplerenone. Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure[1][2]. Understanding the structure, formation, and analytical characterization of its impurities is paramount for robust quality control.
Chemical Identity and Molecular Structure
4,5α-Epoxy Eplerenone is a steroid derivative that is structurally similar to the parent drug, Eplerenone. Its core features include a spirocyclic γ-lactone ring and two distinct epoxide functionalities.
| Identifier | Data | Source(s) |
| Common Name | 4,5alpha-Epoxy Eplerenone | [3][4][5] |
| CAS Number | 209253-73-6 | [5][6][7] |
| Molecular Formula | C₂₄H₃₀O₇ | [3][4][5] |
| Molecular Weight | 430.5 g/mol | [3][4][7] |
| Parent Drug | Eplerenone | [5] |
| IUPAC Name | methyl (1R,2S,6S,8S,10R,11R,12S,15R,16S,18R)-2,16-dimethyl-5,5'-dioxospiro[7,19-dioxahexacyclo[9.8.0.0¹,¹⁸.0²,⁸.0⁶,⁸.0¹²,¹⁶]nonadecane-15,2'-oxolane]-10-carboxylate | [3][4] |
Structural Elucidation
The molecular architecture of 4,5α-Epoxy Eplerenone is complex, possessing eight defined stereocenters which makes its synthesis and purification challenging[4]. Key structural motifs include:
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A Steroidal Core: A cyclopenta[a]phenanthrene nucleus, characteristic of this class of molecules.
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Dual Epoxide Rings: The molecule is distinguished by the presence of two oxirane rings. One is the 9,11α-epoxy bridge also found in the parent Eplerenone, which is crucial for its selective binding to the mineralocorticoid receptor[1][3]. The second is a 4,5α-epoxide ring, which defines this specific impurity. X-ray crystallography and NMR studies have confirmed that this 4,5α-epoxide adopts a cis configuration[4].
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γ-Lactone Ring: A five-membered lactone ring formed between the C-17 and C-21 positions is essential for its biological activity profile[4].
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7α-Carbomethoxy Group: A methyl ester group at the C-7 position influences the molecule's steric profile and metabolic stability[4].
Caption: Chemical structure of 4,5α-Epoxy Eplerenone impurity.
Genesis of the Impurity: Formation Pathways
4,5α-Epoxy Eplerenone is not a degradation product but rather an unintentional byproduct formed during the final stages of Eplerenone synthesis[4]. Its formation is highly dependent on specific reaction conditions, and controlling these parameters is key to minimizing its presence in the final API.
Caption: Factors promoting the formation of the 4,5α-Epoxy impurity.
Key Contributing Factors
The synthetic route to Eplerenone often starts from precursors like 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone[3]. During the crucial epoxidation step intended to form the 9,11α-epoxy bridge, side reactions can occur at the 4,5-double bond, leading to the formation of this impurity. The following conditions have been identified as promoting this unwanted reaction:
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Temperature: Executing the reaction at temperatures above 8°C provides the necessary thermal energy to overcome the activation barrier for the alternative 4,5-alpha epoxidation pathway[4].
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Catalysts: The presence of acidic catalysts, such as phosphoric acid, can accelerate the rate of epoxide formation but may decrease the selectivity for the desired 9,11-alpha position, thereby increasing the yield of the 4,5α-epoxy impurity[4].
-
Solvent Systems: The use of polar aprotic solvents like dichloromethane, while beneficial for dissolving intermediates, may also stabilize the transition states that lead to the formation of the undesired epoxide[4].
Physicochemical and Spectroscopic Properties
Detailed physical properties such as melting point and solubility are not extensively documented in publicly available literature. However, the impurity has been thoroughly characterized using spectroscopic methods, which are crucial for its identification.
| Property | Data | Source(s) |
| Appearance | Not specified (likely a white to off-white solid) | N/A |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.82 (d, J = 4.1 Hz, H-5), 3.67 (s, OCH₃), 2.98 (m, H-4) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 212.5 (C-3 ketone), 176.8 (C-21 lactone), 62.1 (C-4,5 epoxide) | [4] |
The NMR signals are diagnostic. In the ¹H NMR spectrum, the distinct signals for the protons adjacent to the 4,5α-epoxide (H-4 and H-5) are key identifiers. Similarly, in the ¹³C NMR spectrum, the chemical shift at 62.1 ppm is characteristic of the carbon atoms involved in the 4,5-epoxide ring, distinguishing it from Eplerenone and other related substances[4].
Analytical Methodology for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for resolving, identifying, and quantifying 4,5α-Epoxy Eplerenone in the presence of the main Eplerenone API and other process-related impurities[4][8].
Caption: Standard workflow for the HPLC analysis of 4,5α-Epoxy Eplerenone.
Experimental Protocol: Reverse-Phase HPLC Method
This protocol describes a robust, stability-indicating HPLC method for the separation of 4,5α-Epoxy Eplerenone from the parent API.
A. Principle and Causality A reverse-phase C18 column is selected due to its hydrophobicity, which effectively retains the steroidal structures of Eplerenone and its impurities, allowing for separation based on subtle differences in polarity. The 4,5α-epoxy group slightly increases the polarity of the impurity compared to other related substances, influencing its retention time. A gradient elution of a buffered aqueous phase and an organic solvent (acetonitrile) is employed to ensure adequate separation of all components, from early-eluting polar impurities to the later-eluting main API. UV detection at 240 nm is chosen as it corresponds to a significant absorbance maximum for the α,β-unsaturated ketone chromophore present in the A-ring of the steroid nucleus[4][9].
B. Reagents and Equipment
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HPLC System: Quaternary pump, autosampler, column oven, and PDA/UV detector.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4].
-
Mobile Phase A: Water.
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Mobile Phase B: Acetonitrile.
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Diluent: Acetonitrile/Water (50:50, v/v).
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Reference Standards: Eplerenone and 4,5α-Epoxy Eplerenone impurity.
C. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm[4][9] |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 |
D. Procedure
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Standard Preparation: Accurately prepare a stock solution of the 4,5α-Epoxy Eplerenone reference standard in the diluent.
-
Sample Preparation: Accurately weigh and dissolve the Eplerenone API sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., check for repeatability of retention time and peak area).
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Identification: Identify the 4,5α-Epoxy Eplerenone peak in the sample chromatogram by comparing its retention time with that of the reference standard. Under the conditions described, a retention time of approximately 18.2 minutes has been reported[4].
-
Quantification: Calculate the amount of the impurity using the peak area response and the concentration of the reference standard.
Conclusion
4,5α-Epoxy Eplerenone is a critical process-related impurity in the manufacture of Eplerenone. Its formation is mechanistically linked to the epoxidation stage of the synthesis and is highly sensitive to reaction conditions such as temperature and catalysis. A thorough understanding of its chemical structure, substantiated by spectroscopic data, enables the development of specific and robust analytical methods, primarily RP-HPLC, for its control. The effective management of this and other impurities is fundamental to guaranteeing the quality, safety, and therapeutic consistency of the Eplerenone API.
References
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Veeprho. (n.d.). 4,5alpha-Epoxy Eplerenone | CAS 209253-73-6. Retrieved from [Link]
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Wang, J., et al. (2012). LC-MS identification of the degradation products of eplerenone. ResearchGate. Retrieved from [Link]
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Rao, B. M., et al. (2013). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. PMC. Retrieved from [Link]
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Gromadzińska, E. A., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. MDPI. Retrieved from [Link]
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Gromadzińska, E. A., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. ResearchGate. Retrieved from [Link]
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Rao, B. M., et al. (2013). (PDF) Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. ResearchGate. Retrieved from [Link]
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Gromadzińska, E. A., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. PubMed. Retrieved from [Link]
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Sobańska, K., et al. (2018). Process-related impurities of eplerenone: determination and characterisation by HPLC methods and Raman spectroscopy. PubMed. Retrieved from [Link]
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Sobańska, K., et al. (2018). Process-related impurities of eplerenone: determination and characterisation by HPLC methods and Raman spectroscopy | Request PDF. ResearchGate. Retrieved from [Link]
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Gromadzińska, E. A., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Semantic Scholar. Retrieved from [Link]
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Daicel Pharma Standards. (n.d.). Eplerenone Impurities Manufacturer & Supplier. Retrieved from [Link]
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Veeprho. (n.d.). Eplerenone Impurities and Related Compound. Retrieved from [Link]
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Veeprho. (n.d.). 4,5alpha-Epoxy Eplerenone | CAS 209253-73-6. Retrieved from [Link]
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Impactfactor. (2021). Stability Indicating Related Substances Method Development and Validation of Eplerenone and Torsemide Using Reverse Phase High Performance Liquid Chromatography. Retrieved from [Link]
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